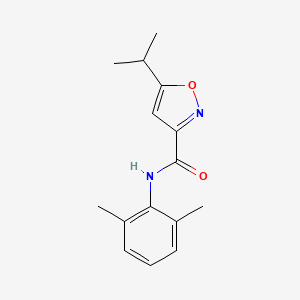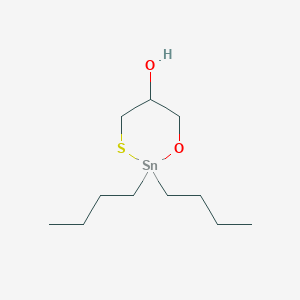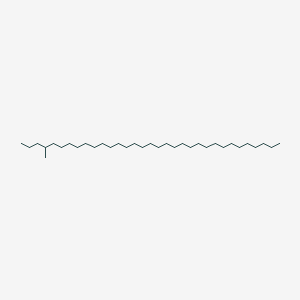
4-Methyltritriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyltritriacontane is a long-chain hydrocarbon with the molecular formula C₃₄H₇₀ It is a methyl-branched alkane, which means it consists of a long carbon chain with a single methyl group attached to one of the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyltritriacontane typically involves the alkylation of a long-chain alkane with a methylating agent. One common method is the Friedel-Crafts alkylation, where a long-chain alkane reacts with a methyl halide (such as methyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the selective formation of the methyl-branched product.
Industrial Production Methods
Industrial production of this compound can be achieved through catalytic processes involving the oligomerization of smaller alkanes followed by selective methylation. Catalysts such as zeolites or metal oxides are often used to facilitate these reactions under controlled temperatures and pressures. The process is optimized to maximize yield and purity of the desired methyl-branched alkane.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyltritriacontane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to convert the alkane into alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to remove any unsaturation or functional groups present in the molecule.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, leading to the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or with radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Haloalkanes.
Aplicaciones Científicas De Investigación
4-Methyltritriacontane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain hydrocarbons in various chemical reactions and processes.
Biology: This compound can be used to investigate the role of methyl-branched alkanes in biological systems, particularly in the study of insect pheromones and cuticular hydrocarbons.
Medicine: Research into the potential biomedical applications of long-chain alkanes, including their use as drug delivery vehicles or in the formulation of lipid-based therapies.
Industry: this compound is used in the production of lubricants, waxes, and other industrial products where long-chain hydrocarbons are required for their physical properties.
Mecanismo De Acción
The mechanism of action of 4-Methyltritriacontane in various applications depends on its chemical structure and interactions with other molecules. In biological systems, it may interact with cell membranes or proteins, influencing processes such as signaling or structural integrity. In chemical reactions, its long carbon chain and methyl branching can affect reactivity and selectivity, guiding the formation of specific products.
Comparación Con Compuestos Similares
4-Methyltritriacontane can be compared with other long-chain alkanes and methyl-branched hydrocarbons, such as:
Tritriacontane (C₃₃H₆₈): A straight-chain alkane with one fewer carbon atom and no branching.
2-Methyltritriacontane (C₃₄H₇₀): Another methyl-branched alkane with the methyl group attached to the second carbon atom.
Hexatriacontane (C₃₆H₇₄): A longer straight-chain alkane with two additional carbon atoms.
The uniqueness of this compound lies in its specific branching pattern, which can influence its physical properties, reactivity, and applications compared to its straight-chain or differently branched counterparts.
Propiedades
Número CAS |
149037-52-5 |
|---|---|
Fórmula molecular |
C34H70 |
Peso molecular |
478.9 g/mol |
Nombre IUPAC |
4-methyltritriacontane |
InChI |
InChI=1S/C34H70/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-34(3)32-5-2/h34H,4-33H2,1-3H3 |
Clave InChI |
HUWHFLXKPGENCC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
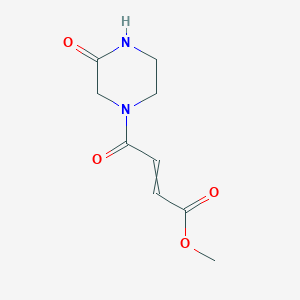
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)
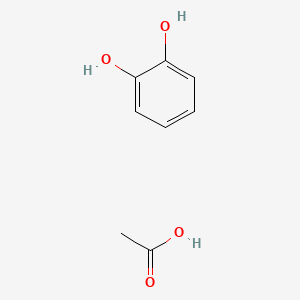
![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
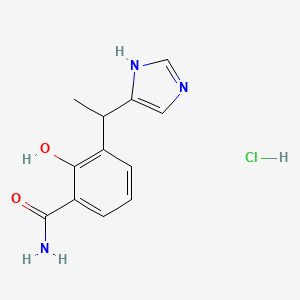
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
![N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine](/img/structure/B14275696.png)
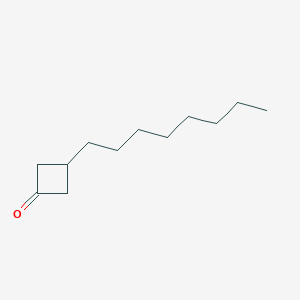
![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)
